molecular formula C13H25NO4 B3309667 tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate CAS No. 942144-43-6

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

Cat. No.: B3309667
CAS No.: 942144-43-6
M. Wt: 259.34 g/mol
InChI Key: GABXFEMVHFECFK-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is a synthetically derived molecule used in various scientific research applications. This compound is characterized by its complex molecular structure, incorporating elements such as tert-butyl, tetrahydropyran, and carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is typically synthesized through a multi-step process involving the reaction of tert-butyl carbamate with a chiral alcohol and tetrahydropyran intermediate. The synthesis usually begins with the protection of the alcohol group, followed by a nucleophilic substitution reaction to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable reactions with optimized conditions to maximize yield and purity. This includes controlled temperatures, pressures, and the use of catalysts or reagents to facilitate the reaction steps.

Chemical Reactions Analysis

Types of Reactions it Undergoes

The compound tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, such as:

  • Oxidation: The alcohol group can be oxidized to form a carbonyl compound.

  • Reduction: The carbamate group can be reduced under specific conditions.

  • Substitution: The tetrahydropyran ring can participate in substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions vary based on the reaction type, with careful control of temperature and pH being crucial.

Major Products

The major products from these reactions include oxidized carbamate derivatives, reduced alcohol derivatives, and substituted pyran compounds.

Scientific Research Applications

tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate is utilized in several research fields:

  • Chemistry: As a reagent in organic synthesis to study reaction mechanisms and develop new compounds.

  • Biology: In the study of biochemical pathways and interactions involving carbamate derivatives.

  • Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its specific structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can alter biochemical pathways, making the compound valuable in studying metabolic processes and drug interactions.

Comparison with Similar Compounds

Compared to similar compounds, tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate stands out due to its unique combination of functional groups and stereochemistry.

List of Similar Compounds

  • tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-4-yl)propan-2-yl)carbamate

  • tert-Butyl ((R)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

  • N-tert-Butylcarbamate derivatives with different substituent patterns

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(3R)-oxan-3-yl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABXFEMVHFECFK-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCCOC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119783
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942144-43-6
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942144-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(hydroxymethyl)-2-[(3R)-tetrahydro-2H-pyran-3-yl]ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 2
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 4
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 5
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate
Reactant of Route 6
tert-Butyl ((S)-1-hydroxy-3-((R)-tetrahydro-2H-pyran-3-yl)propan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.